Bis(butyldi-1-adamantylphosphine)palladium diacetate
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Overview
Description
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate is a complex organometallic compound that features a palladium center coordinated by two butyldi-1-adamantylphosphine ligands and two acetate groups. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(Butyldi-1-adamantylphosphine) Palladium diacetate typically involves the reaction of palladium acetate with butyldi-1-adamantylphosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Pd(OAc)2+2Butyldi-1-adamantylphosphine→Bis(Butyldi-1-adamantylphosphine) Palladium diacetate
Industrial Production Methods
In an industrial setting, the production of Bis(Butyldi-1-adamantylphosphine) Palladium diacetate may involve large-scale reactors with precise control over temperature, pressure, and atmosphere. The use of high-purity reagents and solvents is crucial to obtain a product with high catalytic activity and stability.
Chemical Reactions Analysis
Types of Reactions
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate is primarily involved in catalytic reactions, including:
Cross-coupling reactions: Such as Heck, Suzuki, and Buchwald-Hartwig amination reactions.
Oxidative addition and reductive elimination: These are key steps in many palladium-catalyzed processes.
Common Reagents and Conditions
Heck Reaction: Typically involves aryl halides and alkenes in the presence of a base.
Suzuki Coupling: Involves aryl boronic acids and aryl halides with a base.
Buchwald-Hartwig Amination: Uses aryl halides and amines with a base.
Major Products
The major products of these reactions are often biaryl compounds, alkenes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in forming carbon-carbon and carbon-nitrogen bonds.
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in the synthesis of complex drug molecules.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which Bis(Butyldi-1-adamantylphosphine) Palladium diacetate exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond.
Transmetalation: The transfer of an organic group from a boronic acid or other organometallic reagent to the palladium center.
Reductive Elimination: The formation of a new carbon-carbon or carbon-nitrogen bond and the regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine) Palladium diacetate
- Bis(diphenylphosphino)ferrocene Palladium diacetate
- Bis(dicyclohexylphosphine) Palladium diacetate
Uniqueness
Bis(Butyldi-1-adamantylphosphine) Palladium diacetate is unique due to its bulky and electron-rich ligands, which provide enhanced stability and reactivity in catalytic processes. This makes it particularly effective in challenging cross-coupling reactions where other palladium catalysts may fail.
Properties
Molecular Formula |
C52H84O4P2Pd |
---|---|
Molecular Weight |
941.6 g/mol |
IUPAC Name |
bis(1-adamantyl)-butylphosphane;palladium(2+);diacetate |
InChI |
InChI=1S/2C24H39P.2C2H4O2.Pd/c2*1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2*1-2(3)4;/h2*17-22H,2-16H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
InChI Key |
YDDOFWVLTZTRKR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CC(=O)[O-].CC(=O)[O-].[Pd+2] |
Origin of Product |
United States |
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